molecular formula C6H14ClNO B13909064 3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride

3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride

Cat. No.: B13909064
M. Wt: 151.63 g/mol
InChI Key: LTMIIONJZZRIQS-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl It is a hydrochloride salt form of 3-amino-1-cyclopropyl-propan-1-ol, which is characterized by the presence of an amino group, a cyclopropyl group, and a hydroxyl group

Preparation Methods

The synthesis of 3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride typically involves the following steps:

    Amination: The addition of an amino group to the cyclopropylated intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to 3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride include:

    3-Amino-1-propanol: Lacks the cyclopropyl group, making it less sterically hindered.

    3-Amino-3-cyclohexyl-propan-1-ol: Contains a cyclohexyl group instead of a cyclopropyl group, resulting in different steric and electronic properties.

    3-(1-aminocyclopropyl)propan-1-ol: Similar structure but may have different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

3-amino-1-cyclopropylpropan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c7-4-3-6(8)5-1-2-5;/h5-6,8H,1-4,7H2;1H

InChI Key

LTMIIONJZZRIQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCN)O.Cl

Origin of Product

United States

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